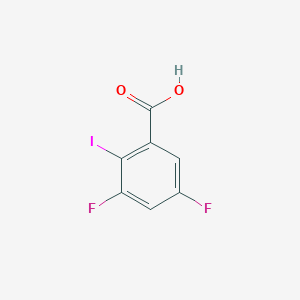
3,5-Difluoro-2-iodobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Difluoro-2-iodobenzoic acid is an organic compound with the molecular formula C7H3F2IO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 2 is replaced by an iodine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-2-iodobenzoic acid can be achieved through several methods. One common approach involves the iodination of 3,5-difluorobenzoic acid. This can be done using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions. The reaction typically proceeds as follows:
Iodination Reaction: 3,5-Difluorobenzoic acid is treated with iodine and an oxidizing agent in a suitable solvent, such as acetic acid or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the iodination is complete.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
3,5-Difluoro-2-iodobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds, such as Grignard reagents or organolithium reagents.
Oxidation Reactions: The compound can be oxidized to form hypervalent iodine compounds, such as 3,5-difluoro-2-iodoxybenzoic acid, using oxidizing agents like Oxone®.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds. Palladium catalysts and boronic acids are typically used in these reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like Grignard reagents (e.g., phenylmagnesium bromide) or organolithium reagents (e.g., n-butyllithium) in anhydrous solvents (e.g., diethyl ether or tetrahydrofuran) under inert atmosphere.
Oxidation: Oxone® in aqueous solution under mild conditions at room temperature.
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in solvents like toluene or ethanol under reflux conditions.
Major Products Formed
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Oxidation: Formation of hypervalent iodine compounds like 3,5-difluoro-2-iodoxybenzoic acid.
Coupling: Formation of biaryl compounds with diverse functional groups.
科学研究应用
3,5-Difluoro-2-iodobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules. It is particularly useful in the synthesis of hypervalent iodine compounds and biaryl compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
作用机制
The mechanism of action of 3,5-Difluoro-2-iodobenzoic acid depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation reactions, the iodine atom is oxidized to a higher oxidation state, forming hypervalent iodine compounds that can act as oxidizing agents in subsequent reactions.
相似化合物的比较
Similar Compounds
2-Iodobenzoic Acid: Similar structure but lacks the fluorine atoms. It is less reactive in nucleophilic substitution reactions compared to 3,5-Difluoro-2-iodobenzoic acid.
3,5-Difluorobenzoic Acid: Lacks the iodine atom, making it less versatile in coupling reactions.
2,3-Difluoro-4-iodobenzoic Acid: Similar structure with different positions of fluorine and iodine atoms, leading to different reactivity and applications.
Uniqueness
This compound is unique due to the presence of both fluorine and iodine atoms, which impart distinct reactivity and properties. The fluorine atoms increase the compound’s stability and lipophilicity, while the iodine atom allows for versatile chemical transformations.
属性
分子式 |
C7H3F2IO2 |
|---|---|
分子量 |
284.00 g/mol |
IUPAC 名称 |
3,5-difluoro-2-iodobenzoic acid |
InChI |
InChI=1S/C7H3F2IO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12) |
InChI 键 |
UWTIWSCJIVFCKE-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1C(=O)O)I)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


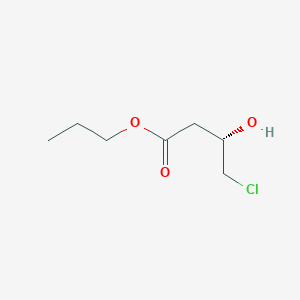
![(3-{[7-(3-chloropropoxy)quinazolin-4-yl]amino}-1H-pyrazol-5-yl)acetic acid hydrochloride](/img/structure/B13939683.png)
![3-(Chloromethyl)-6-methyl-2-p-tolyl-imidazo[1,2-a]pyridine hydrochloride](/img/structure/B13939689.png)


![2-(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)acetonitrile](/img/structure/B13939717.png)
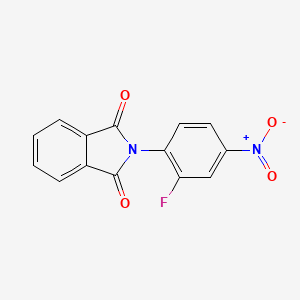
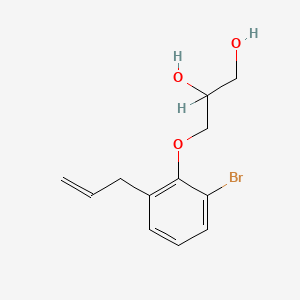

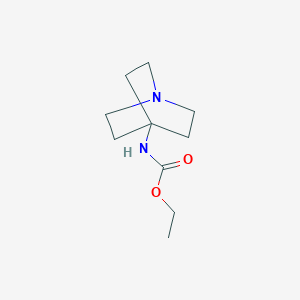
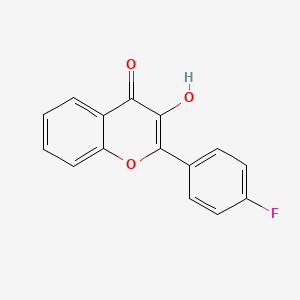
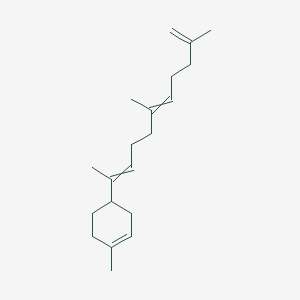

![5-(4-Pyridin-3-yl[1,2,3]triazol-1-yl)-furan-2-carboxylic acid methyl ester](/img/structure/B13939758.png)
